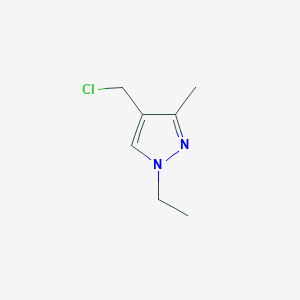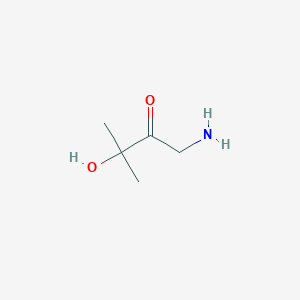
1-Amino-3-hydroxy-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-hydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H11NO2. It is a versatile molecule that finds applications in various fields, including pharmaceuticals, biochemistry, and organic synthesis. The compound is characterized by the presence of an amino group, a hydroxyl group, and a ketone functional group, making it a valuable intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-3-hydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxy-3-methylbutan-2-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of automated systems ensures consistent quality and high yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-3-hydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-3-methylbutanoic acid.
Reduction: Formation of 1-amino-3-hydroxy-3-methylbutanol.
Substitution: Formation of various amides and other derivatives depending on the substituents used.
Applications De Recherche Scientifique
1-Amino-3-hydroxy-3-methylbutan-2-one is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-amino-3-hydroxy-3-methylbutan-2-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of biologically active molecules. The presence of multiple functional groups allows it to engage in diverse chemical reactions, influencing metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
1-Amino-3-hydroxy-3-methylbutan-2-one can be compared with similar compounds such as:
3-Hydroxy-3-methylbutan-2-one: Lacks the amino group, making it less versatile in certain reactions.
1-Amino-3-hydroxybutan-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Substituted β-hydroxyamphetamines: These compounds have different functional groups and are used in different contexts, such as pharmaceuticals and stimulants.
The uniqueness of this compound lies in its combination of functional groups, which provides a wide range of reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C5H11NO2 |
|---|---|
Poids moléculaire |
117.15 g/mol |
Nom IUPAC |
1-amino-3-hydroxy-3-methylbutan-2-one |
InChI |
InChI=1S/C5H11NO2/c1-5(2,8)4(7)3-6/h8H,3,6H2,1-2H3 |
Clé InChI |
NNBQMIQARAXLKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


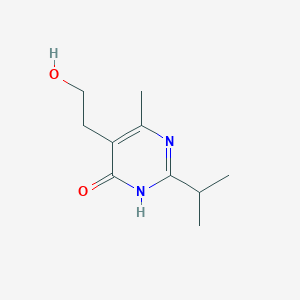
![N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13192546.png)
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

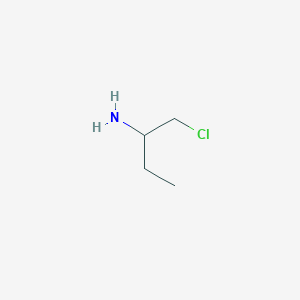
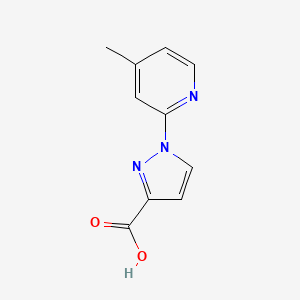
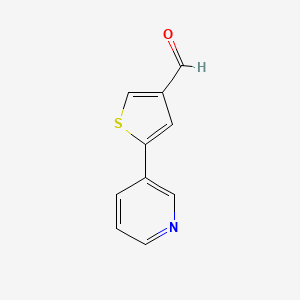
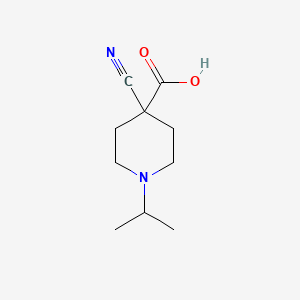
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)
